2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid
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Overview
Description
2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound with a complex structure It contains a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group, which is further substituted with a hydroxyethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with a carbamoylating agent such as methyl carbamate. The reaction typically occurs in the presence of a catalyst, such as indium triflate, and under mild conditions to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethyl and carbamoyl groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with only a carboxylic acid group.
2-{[(2-Hydroxyethyl)(methyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid: A structurally similar compound with a thiophene ring instead of a cyclohexane ring.
Uniqueness
2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and carbamoyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
918306-39-5 |
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Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(methyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11(15)16/h8-9,13H,2-7H2,1H3,(H,15,16) |
InChI Key |
RMHJDOZMCDPSKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1CCCCC1C(=O)O |
Origin of Product |
United States |
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